
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
説明
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is a chemical compound with the CAS Number: 1803607-30-8 . It has a molecular weight of 252.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13N3O.2ClH/c13-9-11-5-8 (6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2, (H,11,12,13);2*1H . This indicates the molecular structure of the compound.
科学的研究の応用
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a pivotal role in the synthesis of various pyrimidine scaffolds, including 5-(Piperidin-4-yl)pyrimidin-2-ol derivatives, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on synthetic pathways employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents to develop these scaffolds. Such advancements highlight the significance of hybrid catalysts in the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Neurotransmitter System Modulation
Research on the structural and functional aspects of the 5-HT1A receptor has revealed that certain pyrimidine derivatives, possessing functional groups such as piperazine, piperidine, and pyrimidine, demonstrate potential as antidepressants. These compounds modulate the release of serotonin and other neurotransmitters, suggesting that specific structural features of pyrimidine derivatives can provide a basis for developing clinical drugs for depression, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol (Wang et al., 2019).
Dipeptidyl Peptidase IV Inhibition
The inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus, has been linked to pyrimidine derivatives, including those related to piperidine and pyrimidine functional groups. Research on DPP IV inhibitors highlights the importance of these compounds in modulating glucose-dependent insulinotropic peptide (GIP) and glucagon-like peptide 1 (GLP-1), offering insights into the development of antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Anti-inflammatory Applications
Substituted 1,2,3,4 tetrahydropyrimidine derivatives, potentially including structures similar to 5-(Piperidin-4-yl)pyrimidin-2-ol, have demonstrated in vitro anti-inflammatory activity. These compounds inhibit protein denaturation, indicating their potential as leads for anti-inflammatory drug development. This highlights the diverse therapeutic applications of pyrimidine derivatives beyond their traditional roles (Gondkar, Deshmukh, & Chaudhari, 2013).
Optical Sensors
Pyrimidine derivatives have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This functional versatility, along with their biological and medicinal applications, underscores the potential of pyrimidine derivatives, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol, in the development of novel sensing materials (Jindal & Kaur, 2021).
特性
IUPAC Name |
5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRRWIYXSNOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)
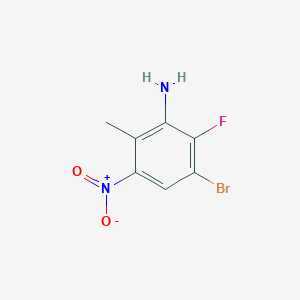

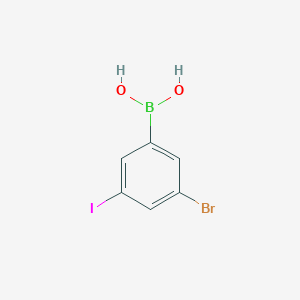
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)
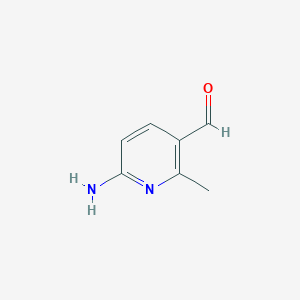
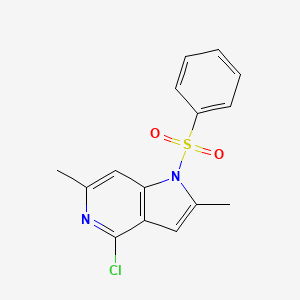
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
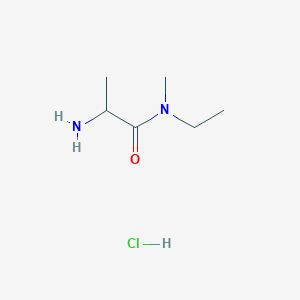
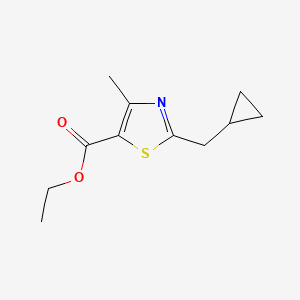
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

